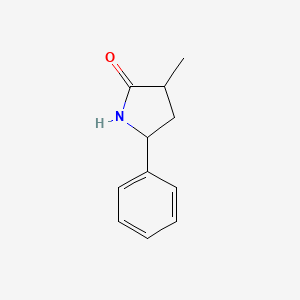
3-Methyl-5-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-5-phenylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C11H13NO. It belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by a pyrrolidine ring substituted with a methyl group at the third position and a phenyl group at the fifth position. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenylpyrrolidin-2-one can be achieved through various methods. One common approach involves the cyclization of N-substituted piperidines. This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the 1,3-dipolar cycloaddition between a nitrone and an olefin, which is responsible for the regio- and stereoselectivity of the reaction .
Industrial Production Methods
Industrial production of this compound typically involves the use of simple and inactivated cyclic amines as substrates, with air-stable and low-cost copper salts as promoters. Non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP are used to make the process more practical and efficient .
化学反応の分析
Types of Reactions
3-Methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions, particularly at the phenyl ring or the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Oxone, reducing agents such as lithium aluminum hydride, and various electrophiles for substitution reactions. The conditions often involve mild temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include carboxylic acids, amine derivatives, and substituted pyrrolidinones, depending on the type of reaction and reagents used.
科学的研究の応用
3-Methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of fine chemicals, dyes, and pigments.
作用機序
The mechanism of action of 3-Methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Similar compounds to 3-Methyl-5-phenylpyrrolidin-2-one include:
- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Uniqueness
What sets this compound apart from these similar compounds is its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both a methyl and a phenyl group on the pyrrolidine ring enhances its ability to interact with various biological targets, making it a valuable scaffold in drug discovery .
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-methyl-5-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C11H13NO/c1-8-7-10(12-11(8)13)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) |
InChIキー |
KNSQRZWCARGZJF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(NC1=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


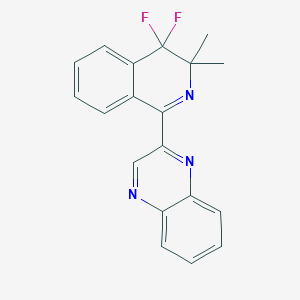
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

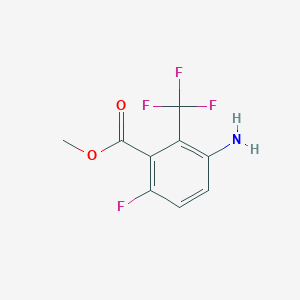
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)
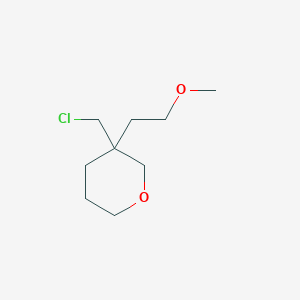
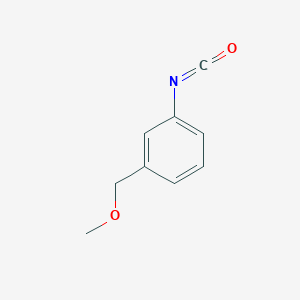
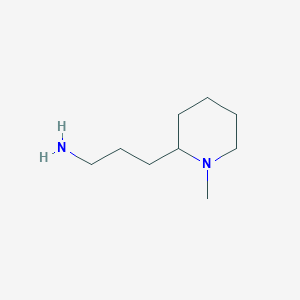
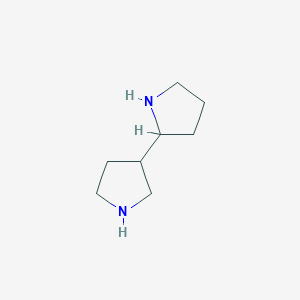
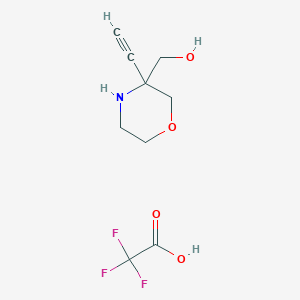
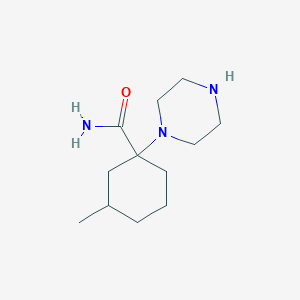
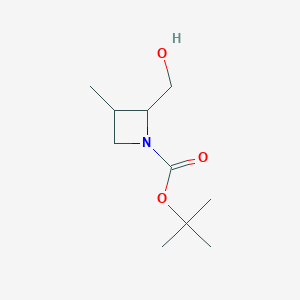

![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
